Ethyl 2-(bromomethyl)-4-fluorobenzoate
Description
Ethyl 2-(bromomethyl)-4-fluorobenzoate is an aromatic ester featuring a bromomethyl (-CH$_2$Br) group at the ortho position (C2) and a fluorine atom at the para position (C4) on the benzoate ring. The ethyl ester group (-COOEt) provides lipophilicity, while the halogen substituents enhance reactivity for further synthetic modifications. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving site for alkylation or cyclization steps. Its fluorine atom may confer metabolic stability in pharmaceutical applications, making it valuable in drug design .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
BIWXELAKQASQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
The reactivity and applications of halogenated benzoates depend critically on substituent positions. Key analogs include:
| Compound Name | Substituents (Benzoate Ring) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Ethyl 2-(bromomethyl)-4-fluorobenzoate | C2: -CH$_2$Br; C4: -F | Not Provided | C$9$H$8$BrFO$_2$ | 247.03 | Bromomethyl at ortho, fluorine at para |
| Ethyl 3-(bromomethyl)-4-fluorobenzoate (OT-7379) | C3: -CH$_2$Br; C4: -F | 347852-71-5 | C$9$H$8$BrFO$_2$ | 247.03 | Bromomethyl at meta to fluorine |
| Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate (SH-5538) | Phenyl: C2: -F; C5: -Br | 668969-68-4 | C${11}$H$9$BrFO$_3$ | 288.10 | Oxoacetate backbone; bromo-fluoro phenyl |
| Ethyl 4-[(2-fluorobenzoyl)amino]benzoate | C4: -NHCO(2-fluorophenyl) | 1260644-01-6 | C${16}$H${13}$FNO$_3$ | 286.28 | Amide linkage; fluorobenzoyl group |
Key Observations :
- Positional Isomerism: Bromomethyl placement (C2 vs. C3) alters steric and electronic environments.
- Functional Group Diversity : SH-5538 incorporates a ketone (-CO-) adjacent to the ester, enabling conjugate additions, whereas the target compound’s bromomethyl group is more suited for SN2 reactions .
Physical Properties
- Solubility: Fluorine’s electronegativity increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs.
- Melting Points : Bromine’s high atomic weight contributes to higher melting points in halogenated compounds. For instance, Ethyl 2-(4-bromophenyl)-2-oxoacetate (MW 257.08 g/mol) has a reported melting point of 98–100°C, while the target compound’s melting point is expected to be similar or higher due to fluorine’s compact size .
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